

Application Note: Targeting BCL-2 and MCL1 in AML with S55746 and S63845

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Compound Focus: s55746

CAS No.: 1448525-91-4

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1. Introduction A prominent mechanism of resistance to single-agent BCL-2 inhibition in Acute Myeloid Leukemia (AML) is the upregulation of other pro-survival proteins, particularly MCL1 [1]. This application note details a synergistic combination therapy using the selective BCL-2 inhibitor **S55746** and the selective MCL1 inhibitor S63845. Pre-clinical data demonstrate that this dual BH3-mimetic strategy effectively induces apoptosis in AML cells, including those from chemotherapy-resistant patients, and shows a favorable toxicity profile towards normal hematopoietic cells [1].

2. Key Experimental Findings & Quantitative Data

The core findings from the pre-clinical synergy studies are summarized in the table below.

Experimental Model	Treatment	Key Outcome(s)	Reference/Context
In Vitro: Panel of AML cell lines	S55746 + S63845	Synergistic induction of apoptosis (caspase & BAX/BAK dependent); Superior to combinations with cytarabine or decitabine [1].	Cell viability assessed via Cell Titer Glo/SYTOX Blue; Synergy calculated via Loewe additivity model [1].

Experimental Model	Treatment	Key Outcome(s)	Reference/Context
In Vitro: Primary AML Patient Samples	S55746 + S63845	Active in ~50% of primary samples across various genotypes; Effective in chemoresistant/refractory samples [1].	48-hour treatment; viability determined by FACS analysis of SYTOX Blue exclusion [1].
Ex Vivo: Normal vs. Leukemic Cells	S55746 + S63845	Greater toxicity against leukemic progenitors vs. normal CD34+ hematopoietic progenitors [1].	Suggests a therapeutic window [1].
In Vivo: Murine AML Xenografts	S55746 (oral) + S63845 (IV)	Prolonged survival; Suppression of patient-derived leukemia in bone marrow [1].	MV4;11 and OCI-AML3 cell lines; PDX models [1].

3. Detailed Experimental Protocols

3.1. In Vitro Synergy Assay (Cell Viability & Apoptosis) This protocol is used to quantify the combined effect of **S55746** and S63845 on AML cell lines and primary samples [1].

- **Key Materials:**

- **Drugs:** **S55746** and S63845. Prepare stock solutions in DMSO and store at -20°C.
- **Cells:** AML cell lines (e.g., MV4;11, MOLM-13) or ficoll-purified primary human AML cells.
- **Media:** RPMI-1640 supplemented with 10-20% FBS, penicillin/streptomycin, and L-glutamine.
- **Reagents:** Cell Titer Glo (Promega) for viability or SYTOX Blue Dead Cell Stain (Invitrogen) for apoptosis.

- **Procedure:**

- **Cell Plating:** Seed cells in 96-well plates at a density of 2.5×10^5 cells/mL [1].
- **Drug Preparation:** Prepare a checkerboard of serial dilutions for **S55746** and S63845, both as single agents and in combination. A typical setup uses seven to nine 3.16-fold or 2-fold serial dilutions [1].
- **Treatment & Incubation:** Add the drug dilutions to the cells and incubate for 48-72 hours at 37°C and 5% CO₂ [1].
- **Viability Readout:**
 - **Cell Titer Glo:** Add reagent, measure luminescence [1].

- **SYTOX Blue Exclusion:** Analyze by flow cytometry. SYTOX Blue is excluded from live cells [1].
- **Data Analysis:**
 - Calculate LC₅₀/IC₅₀ values for single agents using non-linear regression (e.g., in GraphPad Prism) [1].
 - Quantify drug synergy using the **Loewe additivity model** and report as a **Synergy Score** [1].

3.2. In Vivo Efficacy Study in Xenograft Models This protocol evaluates the anti-leukemic efficacy of the combination in vivo [1].

- **Key Materials:**

- **Animals:** NOD/SCID/IL2rynull (NSG) mice, 6-weeks-old.
- **Cell Line:** Luciferase-expressing MV4;11 or OCI-AML3 cells.
- **Drug Formulations:**
 - **S55746:** 100 mg/kg in PEG400:Ethanol:Water (40:10:50), prepared fresh [1].
 - **S63845:** 25 mg/kg in 50% (2-hydroxypropyl)- β -cyclodextrin + 50% 50 mM HCl [1].

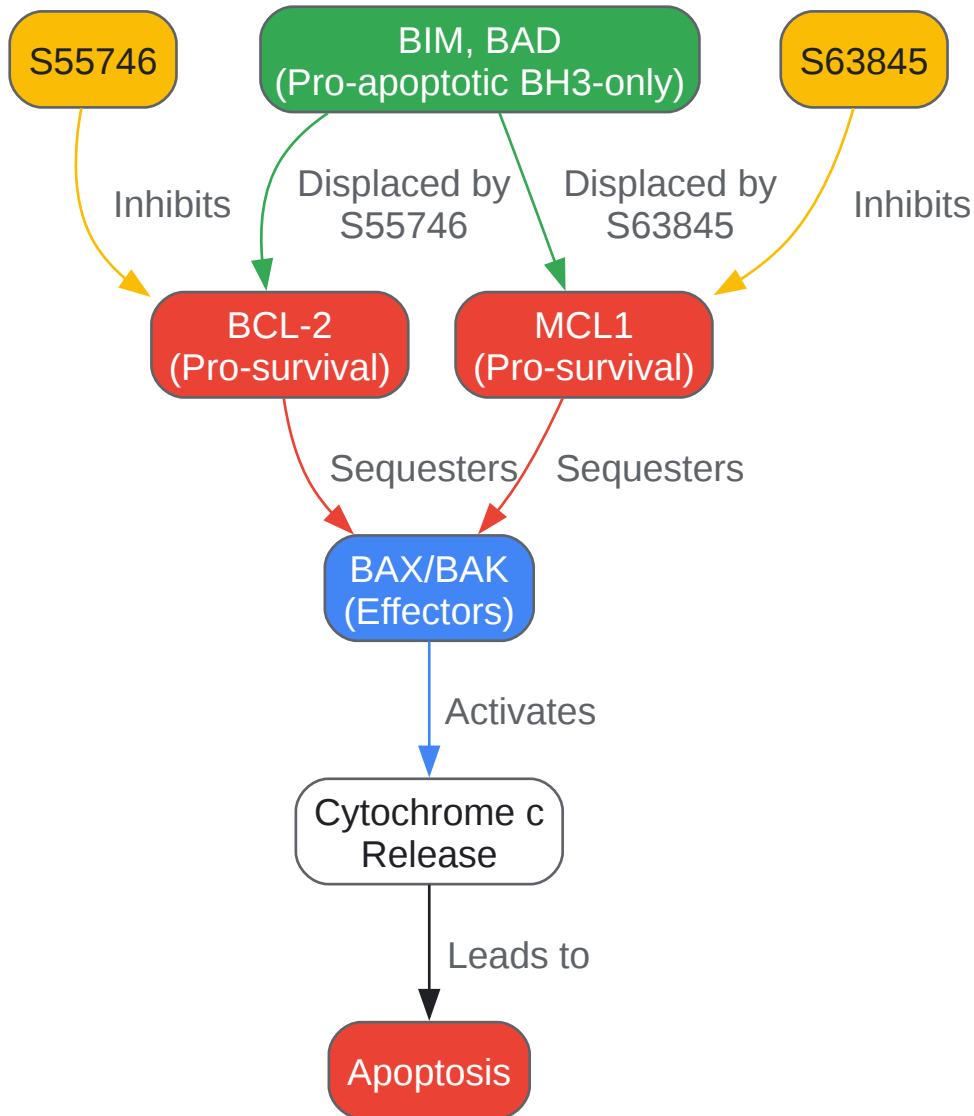
- **Procedure:**

- **Engraftment:** Irradiate mice (100 Rad) and intravenously inject 1×10^5 luciferase-positive AML cells [1].
- **Randomization:** After confirming engraftment (e.g., by bioluminescence imaging or flow cytometry for human CD45+ cells in peripheral blood), randomize mice into treatment groups [1].
- **Dosing Regimen:**
 - **S55746:** Administer daily via oral gavage [1].
 - **S63845:** Administer twice weekly or weekly via intravenous injection [1].
- **Monitoring:**
 - Monitor survival and overall health (weight, behavior).
 - Track disease burden via bioluminescence imaging or flow cytometry of peripheral blood and bone marrow for human CD45+ cells [1].

Pathway & Workflow Visualizations

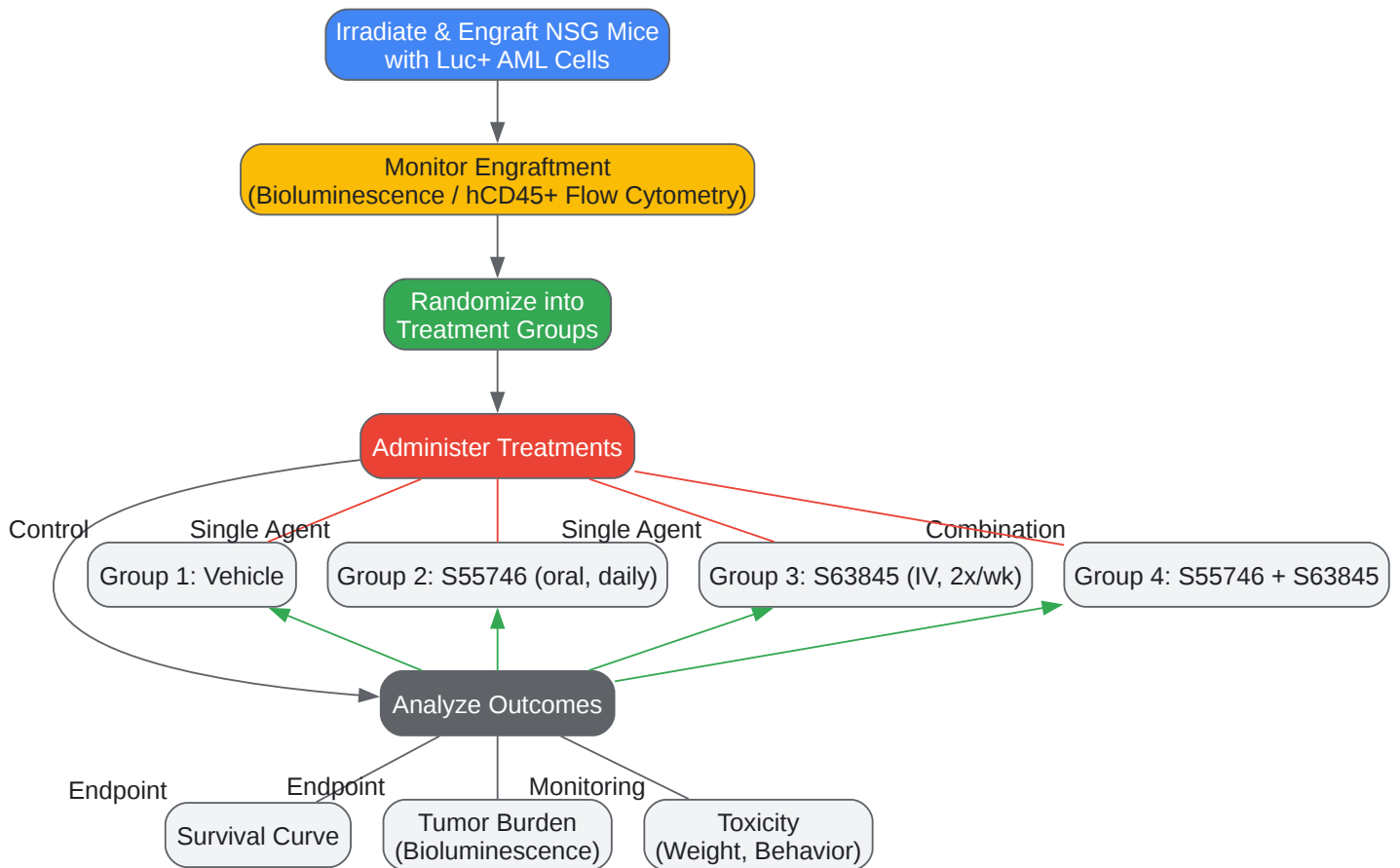
The following diagrams, generated using Graphviz, illustrate the mechanistic rationale and experimental workflow.

1. Apoptosis Induction via Dual BCL-2/MCL1 Inhibition This diagram shows how **S55746** and **S63845** work together to trigger mitochondrial apoptosis.



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2. In Vivo Efficacy Study Workflow This diagram outlines the key steps for evaluating the drug combination in a mouse xenograft model.



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Conclusion

The pre-clinical data robustly supports the **synergistic anti-leukemic activity** of combining the BCL-2 inhibitor **S55746** with the MCL1 inhibitor S63845. This dual BH3-mimetic strategy presents a promising, non-chemotherapy approach for treating AML, including high-risk and chemoresistant disease, with a

potential therapeutic window. The protocols provided here offer a template for further investigation into this combination.

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References

1. Combining BH3-mimetics to target both BCL-2 and MCL1 ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Application Note: Targeting BCL-2 and MCL1 in AML with S55746 and S63845]. Smolecule, [2026]. [Online PDF]. Available at:

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